

Predicted ADMET Profile of 1-(Isoxazol-5-yl)-N-methylmethanamine: A Computational Analysis

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest	
Compound Name:	1-(Isoxazol-5-yl)-N-methylmethanamine
Cat. No.:	B1592732

[Get Quote](#)

Introduction: The Imperative of Early ADMET Profiling

In modern drug discovery, the paradigm has shifted from a primary focus on compound potency to a multi-parameter optimization approach where a molecule's pharmacokinetic and safety profiles are considered paramount from the earliest stages.^[1] The high attrition rate of drug candidates during late-stage development is frequently attributed to unfavorable Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties.^[2] Addressing these potential liabilities post-discovery is both resource-intensive and often futile. Consequently, the "fail early, fail cheap" philosophy has become a cornerstone of efficient pharmaceutical research.^[1]

In silico ADMET modeling provides a rapid, cost-effective, and high-throughput method to evaluate these critical properties before a compound is even synthesized.^{[3][4]} By leveraging sophisticated machine learning algorithms and quantitative structure-activity relationship (QSAR) models trained on vast datasets of experimental results, these computational tools can provide reliable estimations of a molecule's behavior in the human body.^{[5][6][7]}

This technical guide presents a comprehensive, predicted ADMET profile for the novel small molecule, **1-(Isoxazol-5-yl)-N-methylmethanamine**. By synthesizing data from multiple validated computational platforms, we aim to provide researchers with a detailed, data-driven

assessment of this compound's potential as a drug candidate, highlighting its likely pharmacokinetic behavior and potential toxicological liabilities.

Compound Identification and Predicted Physicochemical Properties

Accurate prediction begins with unambiguous identification of the molecule. The fundamental physicochemical characteristics of a compound govern its ADMET profile, influencing everything from solubility and membrane permeability to metabolic stability and off-target interactions.

- Compound: **1-(Isoxazol-5-yl)-N-methylmethanamine**
- CAS Number: 401647-20-9[\[8\]](#)
- Molecular Formula: C₅H₈N₂O[\[8\]](#)
- Canonical SMILES: CNCC1=CC=NO1

The following physicochemical properties were predicted using the SwissADME web server, a tool recognized for its robust and freely accessible predictive models.[\[9\]](#)

Property	Predicted Value	Significance in Drug Discovery
Molecular Weight (MW)	112.13 g/mol	Low molecular weight is favorable for absorption and distribution.
Log P (iLOGP)	-0.67	Indicates high hydrophilicity, which can impact membrane permeability but favors solubility.
Water Solubility (ESOL)	Log S = 0.58	Predicted to be highly soluble in water.
Polar Surface Area (TPSA)	49.65 Å ²	A moderate TPSA suggests good potential for oral bioavailability and cell permeation.
H-Bond Acceptors	3	Contributes to solubility and target binding.
H-Bond Donors	1	Contributes to solubility and target binding.
Rotatable Bonds	2	Low number indicates good conformational rigidity, which can be favorable for binding affinity.

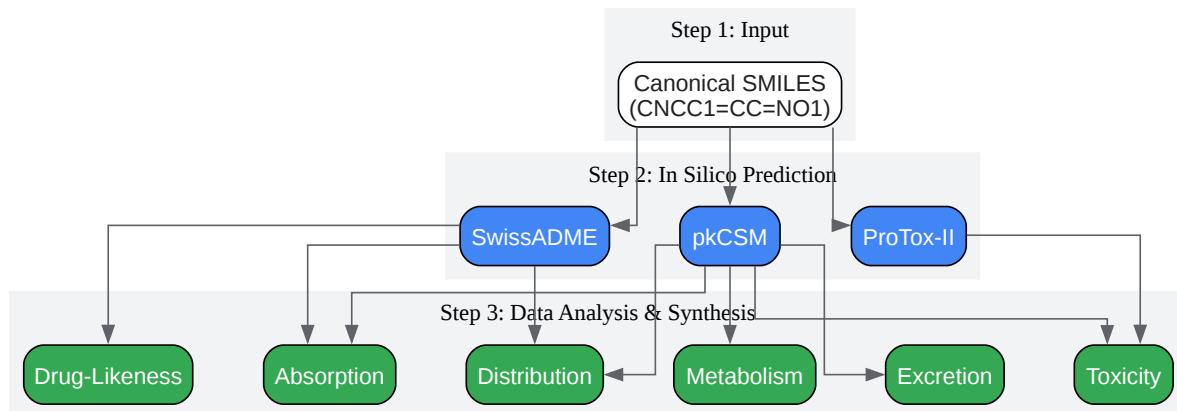
In Silico Predictive Methodology

The predictions within this guide are derived from a suite of well-established, freely accessible web-based platforms. The causality behind selecting multiple tools is to create a consensus or a more comprehensive picture, as different platforms may use different algorithms (e.g., graph-based signatures, support vector machines) and training datasets.[6][10]

Selected Computational Platforms

- SwissADME: Utilized for its user-friendly interface and robust models for predicting physicochemical properties, pharmacokinetics, and drug-likeness parameters.[9][11]
- pkCSM: A powerful platform that uses graph-based signatures to predict a wide array of ADMET properties, including metabolism and toxicity endpoints.[12][13]
- ProTox-II: A specialized server for predicting various toxicity endpoints, including organ toxicity and LD50 values, providing a deeper dive into the molecule's potential safety profile. [14]
- Way2Drug Ames Mutagenicity Predictor: A specialized tool that predicts mutagenicity across a comprehensive panel of bacterial strains, offering more granular detail than binary predictors.[15][16]

Step-by-Step Predictive Workflow Protocol


The following protocol outlines the self-validating system used to generate the data in this guide.

- Input Generation: The canonical SMILES string for **1-(Isoxazol-5-yl)-N-methylmethanamine** (CNCC1=CC=NO1) was obtained. This serves as the universal input for all platforms.
- SwissADME Analysis:
 - Navigate to the SwissADME web server (<http://www.swissadme.ch>). [9]
 - Paste the SMILES string into the input box.
 - Click the "Run" button to initiate the calculations.[11]
 - Data for physicochemical properties, water solubility, pharmacokinetics (GI absorption, BBB permeation), and drug-likeness were collected from the results page.
- pkCSM Analysis:
 - Navigate to the pkCSM web server (<http://www.pkcsmdatabase.com>)

- Paste the SMILES string into the "SMILES" input field.
- Select the "All" predictions option to run a comprehensive evaluation.
- Click "Submit".
- Data for Absorption (Caco-2 permeability), Distribution (VDss, Fraction Unbound), Metabolism (CYP inhibition/substrate), Excretion (Total Clearance), and Toxicity (AMES Toxicity, hERG I inhibition, Oral Rat Acute Toxicity LD50) were compiled from the results table.
- ProTox-II Analysis:
 - Navigate to the ProTox-II web server (--INVALID-LINK--).
 - Input the SMILES string using the provided molecular drawing tool or by pasting the string.
 - Initiate the toxicity prediction.
 - Data for predicted LD50, toxicity class, and organ toxicity (hepatotoxicity) were recorded.
- Data Consolidation: All quantitative data from the platforms were aggregated into the tables presented in the following sections for clear comparison and analysis.

ADMET Prediction Workflow Diagram

The following diagram illustrates the logical flow of the in silico analysis performed.

[Click to download full resolution via product page](#)

Caption: Workflow for in silico ADMET prediction.

Predicted Pharmacokinetic Profile (ADME)

Absorption

Effective oral absorption is a prerequisite for most non-intravenously administered drugs. Key predictors include intestinal absorption, permeability across the intestinal cell layer (Caco-2), and interaction with efflux pumps like P-glycoprotein (P-gp).

Parameter	Platform	Predicted Value	Interpretation
Human Intestinal Absorption	SwissADME	High	The molecule is likely to be well-absorbed from the human gastrointestinal tract.
Caco-2 Permeability (logPapp)	pkCSM	0.49 cm/s	A value below 0.90 suggests low Caco-2 permeability. ^[18] This may contradict the HIA prediction and warrants experimental investigation.
P-glycoprotein Substrate	SwissADME	No	The compound is not predicted to be actively pumped out of cells by P-gp, which is a favorable characteristic.

Insight: There is a discrepancy between the high-level "High" intestinal absorption prediction and the low quantitative Caco-2 permeability value. This may suggest that absorption could be mediated by paracellular transport or other mechanisms not fully captured by the Caco-2 model, a possibility for a small, hydrophilic molecule.

Distribution

Once absorbed, a drug's distribution determines its concentration at the site of action versus other tissues. Key parameters include the volume of distribution (VDss) and the ability to cross the blood-brain barrier (BBB).

Parameter	Platform	Predicted Value	Interpretation
VDss (Steady State Volume of Distribution)	pkCSM	-0.635 log L/kg	A low VDss value suggests the compound will be primarily confined to the bloodstream rather than distributing extensively into tissues. [18]
Fraction Unbound (Human)	pkCSM	0.824	A high fraction unbound (>0.8) indicates that most of the drug will be free in plasma and available to interact with its target.
Blood-Brain Barrier (BBB) Permeability	SwissADME	No	The compound is not predicted to cross the BBB.
CNS Permeability	pkCSM	-2.766 logPS	A value <-3 indicates low permeability into the Central Nervous System.

Insight: The predicted distribution profile is consistent with a hydrophilic molecule. It is expected to remain in the circulatory system and is unlikely to penetrate the CNS, making it a suitable candidate for peripheral targets but unsuitable for neurological diseases.[\[19\]](#)[\[20\]](#)

Metabolism

Metabolism, primarily by the Cytochrome P450 (CYP) enzyme system, is the body's primary mechanism for clearing foreign compounds. Inhibition of these enzymes is a major cause of drug-drug interactions.[\[21\]](#)[\[22\]](#)

Parameter	Platform	Prediction	Interpretation
CYP1A2 Inhibitor	SwissADME	No	Unlikely to inhibit the CYP1A2 enzyme.
CYP2C19 Inhibitor	SwissADME	No	Unlikely to inhibit the CYP2C19 enzyme.
CYP2C9 Inhibitor	SwissADME	No	Unlikely to inhibit the CYP2C9 enzyme.
CYP2D6 Inhibitor	SwissADME	No	Unlikely to inhibit the CYP2D6 enzyme.
CYP3A4 Inhibitor	SwissADME	No	Unlikely to inhibit the CYP3A4 enzyme, the most common metabolizing enzyme.

Insight: The compound is predicted to be a "clean" molecule with respect to CYP inhibition. This is a highly desirable property, as it significantly reduces the risk of metabolic drug-drug interactions, a major safety concern in clinical development.[23][24]

Excretion

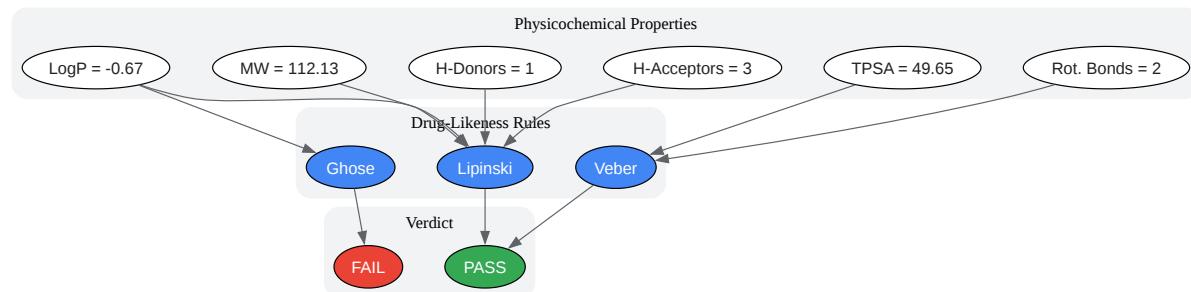
Excretion is the final removal of the drug and its metabolites from the body. Total clearance is a composite measure of all elimination processes.

Parameter	Platform	Predicted Value	Interpretation
Total Clearance	pkCSM	0.931 log(ml/min/kg)	This value represents a combination of hepatic and renal clearance mechanisms.
Renal OCT2 Substrate	pkCSM	No	The compound is not predicted to be a substrate for the Organic Cation Transporter 2, a key transporter in renal excretion.

Predicted Toxicological Profile (Toxicity)

Early identification of potential toxicity is critical to prevent late-stage failures. In silico models can flag liabilities related to acute toxicity, genotoxicity, and cardiotoxicity.[\[7\]](#)[\[25\]](#)

Parameter	Platform	Prediction/Value	Interpretation
AMES Mutagenicity	pkCSM	No	Predicted to be non-mutagenic in the Ames test, suggesting a low risk of carcinogenicity.[26]
hERG I Inhibitor	pkCSM	No	Predicted not to be an inhibitor of the hERG potassium channel, indicating a low risk of drug-induced QT prolongation.[27][28]
Oral Rat Acute Toxicity (LD50)	pkCSM	2.639 mol/kg	
LD50 (rat, oral)	ProTox-II	700 mg/kg	This value places the compound in Toxicity Class IV.
GHS Toxicity Class	ProTox-II	Class IV	"Harmful if swallowed" (300 < LD50 ≤ 2000 mg/kg).[14] Indicates moderate acute toxicity.
Hepatotoxicity	ProTox-II	No	Predicted to be non-toxic to the liver.


Insight: The overall predicted toxicity profile is favorable. The lack of predicted AMES mutagenicity and hERG inhibition removes two of the most significant hurdles in early drug safety assessment.[15][29] The moderate acute toxicity (Class IV) is acceptable for many therapeutic indications.

Drug-Likeness and Medicinal Chemistry Assessment

"Drug-likeness" is a qualitative concept used to assess whether a compound contains functional groups and has physicochemical properties consistent with known drugs.

Parameter	Platform	Status	Details
Lipinski's Rule of Five	SwissADME	Yes; 0 violations	MW < 500, LogP < 5, H-donors < 5, H-acceptors < 10. The compound comfortably meets all criteria.
Ghose Filter	SwissADME	No; 1 violation	LogP is outside the required range of -0.4 to +5.6.
Veber Filter	SwissADME	Yes; 0 violations	Rotatable bonds \leq 10 and TPSA \leq 140 \AA^2 .
Bioavailability Score	SwissADME	0.55	An empirical score based on multiple physicochemical properties suggesting good bioavailability potential.
PAINS Alert	SwissADME	0 alerts	No Pan-Assay Interference Compounds (PAINS) substructures were detected.

Drug-Likeness Logic Diagram

[Click to download full resolution via product page](#)

Caption: Relationship between properties and drug-likeness rules.

Insight: The molecule shows excellent drug-like characteristics, passing the Lipinski and Veber rules. The single violation of the Ghose filter is due to its high hydrophilicity (low LogP), which is not necessarily a negative trait, especially if high solubility is required for the therapeutic application. The absence of PAINS alerts increases confidence that any observed biological activity would be specific and not an experimental artifact.

Synthesis and Interpretation

This comprehensive in silico analysis of **1-(Isoxazol-5-yl)-N-methylmethanamine** portrays a compound with a promising, albeit not perfect, drug-like profile.

Potential Strengths:

- Favorable Safety Profile: The compound is predicted to be non-mutagenic, non-cardiotoxic (no hERG inhibition), and non-hepatotoxic. This is a significant advantage, as these are common reasons for compound attrition.

- Low Risk of Drug-Drug Interactions: The lack of predicted inhibition across five major CYP450 isoforms suggests a low propensity for metabolic DDIs.
- Good Drug-Likeness: The compound adheres to key drug-likeness rules and has a favorable bioavailability score. Its low molecular weight and simple structure are attractive from a medicinal chemistry perspective.
- Peripheral Restriction: The predicted inability to cross the blood-brain barrier makes it an excellent candidate for therapies targeting peripheral systems, avoiding potential CNS side effects.

Potential Weaknesses and Areas for Experimental Validation:

- Ambiguous Absorption: The conflicting predictions for high intestinal absorption (SwissADME) and low Caco-2 permeability (pkCSM) represent the most significant flag. Experimental validation using Caco-2 or PAMPA assays is essential to clarify the primary absorption mechanism and confirm oral bioavailability.
- High Hydrophilicity: While beneficial for solubility, the very low LogP (-0.67) might limit passive diffusion across cell membranes. The balance between solubility and permeability must be carefully considered in the context of the intended biological target.
- Tissue Distribution: The low predicted volume of distribution suggests the compound will largely remain in the plasma. This is advantageous for targeting blood-borne pathogens or plasma proteins but would be a limitation for intracellular targets or those located deep within tissues.

Conclusion: Based on this predictive analysis, **1-(Isoxazol-5-yl)-N-methylmethanamine** exhibits many characteristics of a viable drug candidate, particularly concerning its safety profile and low risk of metabolic interactions. The primary uncertainty lies in its oral absorption pathway. This computational assessment provides a strong rationale for its synthesis and subsequent in vitro experimental validation, prioritizing the confirmation of its membrane permeability and absorption characteristics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. drugpatentwatch.com [drugpatentwatch.com]
- 2. audreyli.com [audreyli.com]
- 3. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]
- 4. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Comprehensive benchmarking of computational tools for predicting toxicokinetic and physicochemical properties of chemicals - PMC [pmc.ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. ISOXAZOL-5-YLMETHYL-METHYL-AMINE - Safety Data Sheet [chemicalbook.com]
- 9. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. SwissADME [swissadme.ch]
- 12. pkCSM: Predicting Small-Molecule Pharmacokinetic and Toxicity Properties Using Graph-Based Signatures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. ProTox-3.0 - Prediction of TOXicity of chemicals [tox.charite.de]
- 15. Ames Mutagenicity Predictor [way2drug.com]
- 16. mdpi.com [mdpi.com]
- 17. biosig.lab.uq.edu.au [biosig.lab.uq.edu.au]
- 18. pkCSM [biosig.lab.uq.edu.au]
- 19. researchgate.net [researchgate.net]

- 20. Machine Learning in Drug Development for Neurological Diseases: A Review of Blood Brain Barrier Permeability Prediction Models - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Comparison and summary of in silico prediction tools for CYP450-mediated drug metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 22. mdpi.com [mdpi.com]
- 23. pubs.acs.org [pubs.acs.org]
- 24. Computer-Aided (In Silico) Modeling of Cytochrome P450-Mediated Food–Drug Interactions (FDI) - PMC [pmc.ncbi.nlm.nih.gov]
- 25. ADMET Predictions - Computational Chemistry Glossary [deeporigin.com]
- 26. Toxicity prediction – PreADMET | Prediction of ADME/Tox [preadmet.webservice.bmdrc.org]
- 27. hERGBoost: A gradient boosting model for quantitative IC50 prediction of hERG channel blockers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. Recent developments in computational prediction of HERG blockage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. Computational investigations of hERG channel blockers: New insights and current predictive models - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Predicted ADMET Profile of 1-(Isoxazol-5-yl)-N-methylmethanamine: A Computational Analysis]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1592732#predicted-admet-properties-of-1-isoxazol-5-yl-n-methylmethanamine>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com